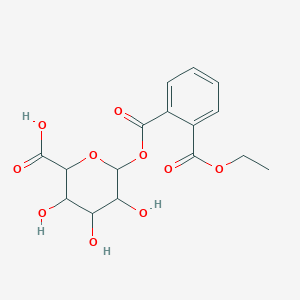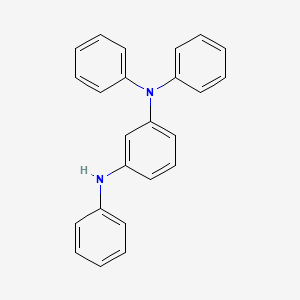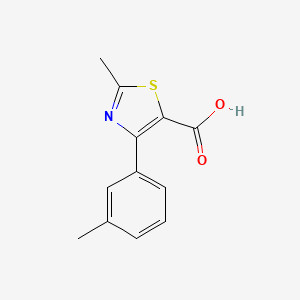
2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative upon further treatment .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as nucleophilic substitution and cyclization reactions, to construct the thiazole ring system .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. Thiazole derivatives can bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, some thiazole compounds inhibit enzymes like xanthine oxidase, leading to therapeutic effects in conditions such as gout .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylthiazole-5-carboxylic acid: Another thiazole derivative with similar structural features.
2-Aminothiazole: Known for its broad pharmacological spectrum, including antiviral and anticancer activities.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C12H11NO2S |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
2-methyl-4-(3-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-4-3-5-9(6-7)10-11(12(14)15)16-8(2)13-10/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
NQHPRCGCVGAVRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


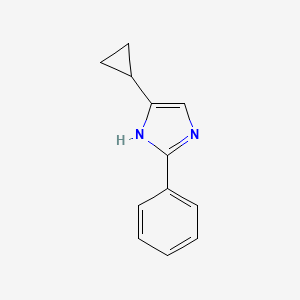

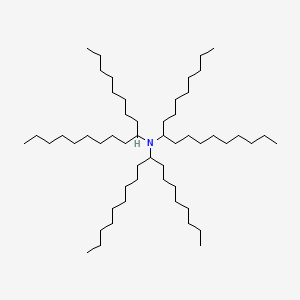
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)

![1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B12288256.png)

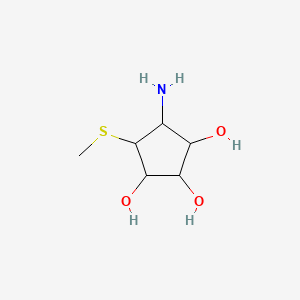

![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)

